molecular formula C23H21ClN6O2 B2716292 3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898409-98-8

3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2716292
CAS No.: 898409-98-8
M. Wt: 448.91
InChI Key: FOHABJNXDYZROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been a subject of interest due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Various synthetic approaches have been developed, focusing particularly on the structure–activity relationship of biologically important 1,2,4-triazines .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .


Chemical Reactions Analysis

The versatile functionalization of 1,2,4-triazine involving the introduction of various functional groups has been discussed in the literature . All the compounds were fully characterized using IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on their specific structure and functional groups .

Scientific Research Applications

Chemical Synthesis and Derivative Reactions

The compound 3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is related to a class of chemicals that undergo diverse reactions to form various derivatives with potential biological activities. For instance, reactions of similar triazine derivatives with amines under different conditions can yield a range of products like pyrimidines, acetoacetamides, urethanes, and carboxamides, showcasing the compound's versatility in synthetic chemistry (Kinoshita et al., 1989).

Antitumor Activity and Biological Effects

Derivatives of the triazine class, including structures similar to the compound , have been explored for their antitumor activities. Synthesis of novel heterocycles, such as purino and triazino derivatives, has been reported to exhibit activity against leukemia and potential vascular relaxing effects, indicating a broad spectrum of pharmacological properties (Ueda et al., 1987).

Structural and Crystallographic Studies

The structural and crystallographic analysis of related triazine derivatives provides insights into their chemical behavior and potential applications in material science. For example, studies on the crystal structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, a related compound, help understand its reactivity and potential use in designing new materials (Qing-min et al., 2004).

Receptor Affinity and Psychotropic Potential

Research into the receptor affinity of purine-2,6-dione derivatives, which are structurally related to the compound of interest, has identified their potential as ligands for serotonin receptors. This opens avenues for developing new treatments for psychiatric disorders, leveraging the unique properties of these compounds (Chłoń-Rzepa et al., 2013).

Molecular Design for Nonlinear Optics

The structural attributes of triazine derivatives contribute to their utility in nonlinear optics. The design and synthesis of specific triazine compounds, informed by their crystal structures and intermolecular interactions, facilitate the development of materials with enhanced optical properties (Boese et al., 2002).

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-triazines and their derivatives have been found to exhibit a variety of biological activities, which suggests they interact with various biological targets .

Future Directions

Future research in this area is likely to focus on the development of new synthetic methods and the exploration of the biological activities of 1,2,4-triazine derivatives . This includes in silico pharmacokinetic and molecular modeling studies .

Properties

IUPAC Name

3-(4-chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c1-27-20-19(21(31)28(2)23(27)32)29-14-18(16-8-10-17(24)11-9-16)26-30(22(29)25-20)13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHABJNXDYZROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.